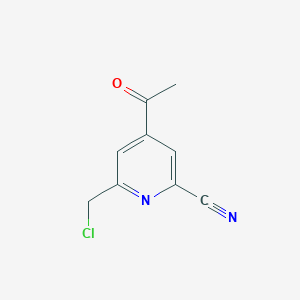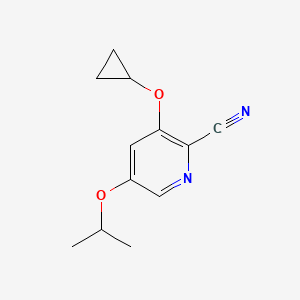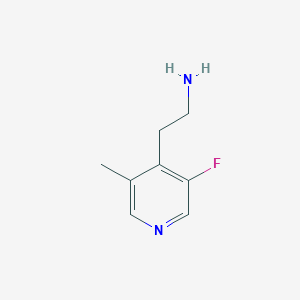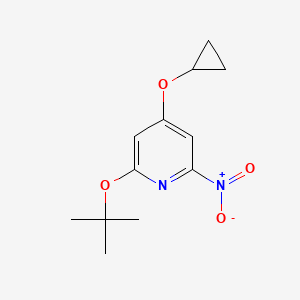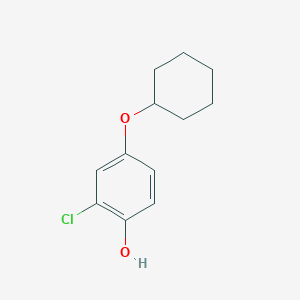
2-Chloro-4-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(cyclohexyloxy)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a cyclohexyloxy group at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclohexanol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Chloro-4-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to modulate biological pathways and target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its unique chemical properties contribute to the performance and stability of these products.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(cyclohexyloxy)phenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in halogen bonding, further influencing molecular interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxyphenol: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
2-Chloro-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
2-Chloro-4-(tert-butyl)phenol: Similar structure but with a tert-butyl group instead of a cyclohexyloxy group.
Uniqueness: 2-Chloro-4-(cyclohexyloxy)phenol is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-chloro-4-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clé InChI |
IKQGBZJSODJVND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)

